Desethyl Sildenafil-d3
Overview
Description
Desethyl Sildenafil-d3 is a deuterated analog of Desethyl Sildenafil, which is a metabolite of Sildenafil. Sildenafil is widely known for its use in treating erectile dysfunction by inhibiting phosphodiesterase type 5. The deuterated form, this compound, is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling .
Scientific Research Applications
Desethyl Sildenafil-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry
Safety and Hazards
Future Directions
Future research could focus on developing a simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma . This could potentially be applied to Desethyl Sildenafil-d3 as well.
Mechanism of Action
Target of Action
Desethyl Sildenafil-d3, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) inhibitors . PDE5 is an enzyme found in various tissues, most prominently in the corpus cavernosum of the penis and the retina. It plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), which is a cellular messenger responsible for transmitting signals of nitric oxide (NO), an important vasodilator .
Mode of Action
This compound works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . This leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow. In the context of erectile dysfunction, this enhanced blood flow aids in achieving and maintaining an erection during sexual stimulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO/cGMP pathway . Upon sexual stimulation, NO is released, which then stimulates the production of cGMP. Under normal circumstances, PDE5 degrades cGMP, maintaining its levels within a certain range. By inhibiting pde5, this compound allows for the accumulation of cgmp, leading to prolonged smooth muscle relaxation and vasodilation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Sildenafil, given their structural similarity. Sildenafil has a rapid absorption rate, with a slower rate when taken with a high-fat meal . It is metabolized in the liver via CYP3A4 (major) and CYP2C9 (minor route), and its major metabolite has 50% of the activity as Sildenafil . After administration, the effect of Sildenafil gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours .
Result of Action
The primary result of this compound’s action is the facilitation of erections in response to sexual stimulation . By inhibiting PDE5 and allowing cGMP to accumulate, it promotes the relaxation of smooth muscle and the dilation of blood vessels in the penis, facilitating the inflow of blood required for an erection . Additionally, some studies suggest that Sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Furthermore, the use of certain other medications, such as proton pump inhibitors, can influence the absorption and efficacy of Sildenafil . As an emerging pollutant, the environmental health impacts of Sildenafil and its metabolites are also a subject of ongoing research .
Biochemical Analysis
Biochemical Properties
Desethyl Sildenafil-d3 interacts with various enzymes, proteins, and other biomolecules. It is a derivative of Sildenafil, which is known to inhibit phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow
Cellular Effects
Studies on Sildenafil, its parent compound, suggest that it can alter gene expression and cellular behavior . It is plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, and cellular metabolism.
Molecular Mechanism
Sildenafil, from which this compound is derived, works by inhibiting the PDE5 enzyme, leading to increased blood flow . It is possible that this compound may exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Studies on Sildenafil suggest that it has a beneficial effect on ischemic colitis in animal models
Metabolic Pathways
Sildenafil, its parent compound, is known to affect DNA methylation, histone modifications, and non-coding RNA expression . It is possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Sildenafil-d3 involves the deuteration of Desethyl Sildenafil. This process typically includes the replacement of hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Desethyl Sildenafil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Properties
IUPAC Name |
5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747482 | |
Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-75-5 | |
Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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